2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(3-hydroxybutylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(14)7-8-13-10(2)11-5-3-4-6-12(11)15/h3-6,9-10,13-15H,7-8H2,1-2H3 |
InChI Key |
QNIYSYGPAIQBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CC=C1O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 1 3 Hydroxybutyl Amino Ethyl Phenol
Elucidation of Reaction Pathways for Synthesis and Transformation
The synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol can be strategically designed to control the formation of the desired chemical bonds. A plausible and efficient method for its synthesis is the reductive amination of a carbonyl compound with an appropriate amine.
Proposed Reaction Mechanisms for Key Synthetic Steps
A likely synthetic route to this compound involves the reductive amination of 2-hydroxyacetophenone with 4-amino-2-butanol. This reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction.
The initial step is the nucleophilic attack of the primary amine of 4-amino-2-butanol on the carbonyl carbon of 2-hydroxyacetophenone. This forms a hemiaminal intermediate. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Subsequent dehydration of the hemiaminal leads to the formation of a Schiff base or imine. This step is also acid-catalyzed, involving the protonation of the hydroxyl group of the hemiaminal, which then leaves as a water molecule. The resulting iminium ion is then deprotonated to yield the neutral imine.
Table 1: Proposed Key Steps in the Synthesis of this compound
| Step | Reactants | Intermediate/Product | Description |
| 1 | 2-Hydroxyacetophenone, 4-Amino-2-butanol | Hemiaminal | Nucleophilic attack of the amine on the carbonyl carbon. |
| 2 | Hemiaminal | Imine (Schiff base) | Acid-catalyzed dehydration of the hemiaminal. |
| 3 | Imine, Reducing Agent (e.g., NaBH₄) | This compound | Reduction of the imine to a secondary amine. |
Identification and Characterization of Reaction Intermediates
The primary intermediates in the proposed synthesis are the hemiaminal and the imine. While the hemiaminal is generally unstable and difficult to isolate, the imine can sometimes be observed and characterized spectroscopically, for instance, by the appearance of a characteristic C=N stretching frequency in the infrared (IR) spectrum. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the disappearance of the starting materials and the appearance of the product.
Studies on Intramolecular and Intermolecular Interactions
The structure of this compound allows for a complex network of non-covalent interactions, which can significantly influence its physical properties and chemical reactivity.
Hydrogen Bonding Networks and Their Influence on Reactivity
The molecule contains three hydrogen bond donor groups (phenolic -OH, secondary amine -NH, and alcoholic -OH) and three hydrogen bond acceptor sites (the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amine). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the nitrogen atom of the aminoethyl side chain, forming a stable six-membered ring. This interaction would decrease the acidity of the phenolic proton and the basicity of the nitrogen atom. Similarly, a hydrogen bond could form between the alcoholic hydroxyl group and the nitrogen atom. The relative stability of these conformers would depend on the specific geometry and solvent environment. Studies on similar amino alcohols, like ethanolamine, have shown a preference for the OH···N intramolecular hydrogen bond. cdnsciencepub.comresearchgate.netresearchgate.net
Intermolecularly, these molecules can form extensive hydrogen-bonded networks in the condensed phase. The phenolic and alcoholic hydroxyl groups can act as both hydrogen bond donors and acceptors, while the secondary amine can also participate in hydrogen bonding. These interactions are expected to lead to a relatively high boiling point and solubility in polar protic solvents. The specific arrangement of these hydrogen bonds can influence the crystal packing in the solid state.
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Type | Donor | Acceptor | Potential Effect |
| Intramolecular | Phenolic -OH | Amine -N | Increased stability of a specific conformer, altered acidity/basicity. |
| Intramolecular | Alcoholic -OH | Amine -N | Influence on the side chain conformation. |
| Intermolecular | Phenolic/Alcoholic -OH, Amine -NH | Phenolic/Alcoholic -O, Amine -N | Higher boiling point, solubility in polar solvents, specific crystal packing. |
Conformational Effects on Reaction Selectivity
The flexibility of the butylaminoethyl side chain allows the molecule to adopt various conformations. The relative energies of these conformers are influenced by steric interactions and the intramolecular hydrogen bonding discussed above. Rotation around the C-C and C-N single bonds can lead to different spatial arrangements of the functional groups.
Catalytic Reaction Mechanisms
While there is no specific information on the catalytic activity of this compound itself, aminophenol derivatives are known to act as ligands for transition metal catalysts. researchgate.net The combination of a "hard" oxygen donor and a "softer" nitrogen donor allows these ligands to form stable complexes with a variety of metal ions.
If this compound were to be used as a ligand, it could coordinate to a metal center through the phenolic oxygen, the amine nitrogen, and potentially the alcoholic oxygen, acting as a tridentate ligand. The resulting metal complex could then catalyze various organic transformations. For example, copper and palladium complexes of aminophenol ligands have been used in C-O and C-N cross-coupling reactions. nih.govresearchgate.netacs.org The electronic properties of the ligand, such as the electron-donating nature of the phenolic and amino groups, would influence the reactivity of the metal center and, consequently, the efficiency and selectivity of the catalytic process.
The specific mechanism of a catalyzed reaction would depend on the metal, the reactants, and the reaction conditions. However, a general catalytic cycle would likely involve the coordination of the reactants to the metal center, a key bond-forming or bond-breaking step (e.g., oxidative addition, reductive elimination, insertion), and the release of the product with regeneration of the catalyst.
Ligand Effects and Catalyst Turnover Studies
The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinated ligands. mdpi.comdntb.gov.ua For a ligand like this compound, these properties can be systematically tuned to optimize catalytic performance, particularly the catalyst turnover number (TON) and turnover frequency (TOF), which are key metrics of catalyst activity and longevity. nih.gov
Electronic Effects: The electron-donating or withdrawing nature of substituents on the ligand framework can alter the electron density at the metal center. In the case of this compound, the phenol (B47542) group's electronic properties can be modified. For instance, adding electron-donating groups to the phenol ring would increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps like oxidative addition. nih.gov Conversely, electron-withdrawing groups would make the metal center more electrophilic. The basicity of the ligand is a key feature that can be controlled to maximize the turnover rate. nih.gov
Steric Effects: The steric bulk of the ligand, influenced by groups like the 3-hydroxybutyl chain, plays a critical role in controlling substrate access to the catalytic center and influencing the stability of reaction intermediates. mdpi.com Sufficient steric hindrance can promote the formation of highly reactive, coordinatively unsaturated metal species, thereby increasing reactivity. researchgate.net However, excessive bulk can also hinder substrate binding and slow down the reaction.
Interactive Data Table: Illustrative Ligand Effects on Catalyst Turnover
The following table presents hypothetical data for a palladium-catalyzed cross-coupling reaction to illustrate how modifications to a parent ligand (L1, analogous to this compound) could influence the turnover frequency (TOF). This data is for illustrative purposes only.
| Ligand | Modification on Phenol Ring | Electronic Effect | Steric Bulk | TOF (h⁻¹) |
| L1 | None (Parent Ligand) | Neutral | Medium | 150 |
| L2 | 4-Methoxy (-OCH₃) | Electron-Donating | Medium | 220 |
| L3 | 4-Nitro (-NO₂) | Electron-Withdrawing | Medium | 80 |
| L4 | 3,5-di-tert-butyl | Neutral | High | 110 |
Understanding Substrate-Catalyst Interactions
The interaction between the substrate and the catalyst-ligand complex is fundamental to catalytic efficiency and selectivity. For a ligand like this compound, the presence of both a phenolic -OH and an alcoholic -OH group allows for the formation of hydrogen bonds with the substrate. nih.gov These non-covalent interactions, often referred to as second coordination sphere effects, can pre-organize the substrate in the vicinity of the metal center, lowering the activation energy for the key bond-forming or bond-breaking steps. mdpi.comacs.org
Designing catalysts with hydrogen bond donors (HBDs) can enhance catalyst-substrate affinity, facilitating reactions that might otherwise be unreactive. nsf.gov This strategy is bioinspired, mimicking enzymatic systems where residues not directly involved in the catalytic cycle play a crucial role in substrate orientation and stabilization of transition states. mdpi.com
In a reaction catalyzed by a metal complex of this compound, the hydroxyl groups could form hydrogen bonds with a suitable functional group on the substrate (e.g., a carbonyl or carboxylate group). This interaction can:
Increase effective molarity: By holding the substrate closer to the active site, the probability of a productive reaction increases.
Enhance selectivity: The specific geometry of the hydrogen bond can favor one reaction pathway or stereochemical outcome over others. researchgate.net
Stabilize transition states: Hydrogen bonding can lower the energy of the transition state, thereby accelerating the reaction rate. mdpi.com
Experimental verification of these interactions often involves techniques like NMR and IR spectroscopy, where shifts in the signals of atoms involved in hydrogen bonding can provide evidence of their existence and strength. nih.gov
Reaction Kinetics and Thermodynamics
Determination of Rate-Determining Steps
Kinetic Analysis: The dependence of the initial reaction rate on the concentration of each reactant and the catalyst is measured. The resulting rate law provides direct insight into which species are involved in the RDS. For example, if the reaction rate is found to be first-order with respect to the substrate and the catalyst, but zero-order with respect to another reagent, it implies that the substrate and catalyst are involved in the RDS, while the other reagent participates in a subsequent, faster step. wikipedia.org
Kinetic Isotope Effect (KIE): This involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in the rate (a primary KIE) indicates that the bond to this atom is being broken in the rate-determining step. epfl.ch This method would be highly relevant for C-H activation reactions catalyzed by a complex of this compound.
Hammett Plots: For reactions involving substituted aromatic substrates, a linear free-energy relationship can be established by plotting the logarithm of the reaction rate constants against the Hammett substituent constant (σ). The slope of this plot (the reaction constant, ρ) gives information about charge development in the transition state of the RDS. epfl.ch
Computational Studies: Density Functional Theory (DFT) calculations can be used to map the entire energy profile of a proposed catalytic cycle, identifying the transition state with the highest energy, which corresponds to the RDS. rsc.orgmdpi.com
The concept of a single RDS has been refined to the "turnover-determining state," which involves identifying the intermediate and transition state with the largest energy span between them in the catalytic cycle. researchgate.net
Activation Energy Analysis and Reaction Profiles
A reaction profile is a diagram that plots the change in potential energy of a system as it proceeds from reactants to products along the reaction coordinate. chemguide.co.uk The peak of this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). libretexts.org
An activation energy analysis involves:
Measuring Rate Constants at Different Temperatures: The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and temperature (T). By measuring k at various temperatures, Ea can be determined from the slope of a plot of ln(k) versus 1/T.
Calculating Thermodynamic Parameters: From temperature-dependent kinetic studies, other thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated using the Eyring equation. A large negative ΔS‡, for example, suggests an associative mechanism where multiple species come together in a highly ordered transition state. rsc.org
Illustrative Reaction Profile
(Illustrative image)
Interactive Data Table: Hypothetical Thermodynamic Parameters for a Catalyzed Reaction
The following table provides illustrative thermodynamic data for the key steps in a hypothetical catalytic cycle. The step with the highest activation energy (ΔG‡) would be the rate-determining step.
| Catalytic Step | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ at 298 K (kJ/mol) |
| Oxidative Addition | 50 | -25 | 57.4 |
| Substrate Coordination | 65 | -40 | 76.9 |
| Reductive Elimination | 30 | -15 | 34.5 |
Derivatization Strategies for Academic Research on 2 1 3 Hydroxybutyl Amino Ethyl Phenol
Derivatization for Spectroscopic Probes and Labeling
Chemical derivatization is a powerful technique to introduce specific spectroscopic properties into a target molecule, thereby facilitating its detection and quantification. For 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, this involves attaching tags that are fluorescent or possess a unique mass for isotopic analysis.
Attaching a fluorescent moiety, or fluorophore, to this compound can dramatically enhance its detectability, particularly in complex biological matrices where it may be present at trace levels. researchgate.net The derivatization strategy typically targets the secondary amine or the phenolic hydroxyl group, as these are the most nucleophilic sites on the molecule. The choice of fluorescent tag depends on the desired photophysical properties (e.g., excitation/emission wavelengths) and the analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. tcichemicals.com
Several classes of reagents are suitable for this purpose:
Dansyl Chloride (DNS-Cl): This classic reagent reacts readily with primary and secondary amines, and also with phenols, under mildly alkaline conditions to yield highly fluorescent sulfonamide or sulfonate ester derivatives. ddtjournal.comgreyhoundchrom.com The resulting dansylated molecule can be detected with high sensitivity.
Benzofurazan-based Reagents: Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are highly effective for labeling amines. tcichemicals.comgreyhoundchrom.com NBD-F is particularly reactive and forms stable, intensely fluorescent adducts suitable for reversed-phase HPLC. tcichemicals.com
Isothiocyanates: Fluorescein (B123965) isothiocyanate (FITC) is another common labeling agent that reacts with primary and secondary amines to form a stable thiourea (B124793) linkage, imparting the bright green fluorescence of the fluorescein molecule. greyhoundchrom.com
The following table summarizes potential fluorescent tagging agents and their reactivity towards the functional groups of this compound.
Table 1: Fluorescent Derivatization Reagents
| Reagent | Reactive Functional Group(s) | Resulting Linkage | Typical Application |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Secondary Amine, Phenolic Hydroxyl | Sulfonamide, Sulfonate Ester | HPLC-Fluorescence, LC-MS |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Secondary Amine | Amine Adduct | HPLC-Fluorescence |
| Fluorescein isothiocyanate (FITC) | Secondary Amine | Thiourea | Fluorescence Microscopy, Flow Cytometry |
Stable Isotope Labeling (SIL) is an indispensable tool in metabolomics and for elucidating reaction mechanisms. By replacing specific atoms in this compound with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), the molecule becomes distinguishable by mass spectrometry (MS) from its unlabeled counterparts. This allows researchers to trace its metabolic fate, quantify its presence in biological systems, and probe mechanistic pathways without introducing significant changes to its chemical properties.
Key strategies for isotopic labeling of this compound include:
¹⁵N-Labeling: The secondary amine is the logical site for introducing a ¹⁵N atom. This can be achieved by using a ¹⁵N-labeled amine source during the initial synthesis of the molecule. In metabolic studies, all nitrogen-containing metabolites derived from the parent compound will carry the ¹⁵N label, facilitating their identification in complex mixtures. mdpi.com
¹³C-Labeling: Carbon-13 can be incorporated into the ethylphenol backbone or the hydroxybutyl side chain. For instance, using ¹³C-labeled starting materials in the synthesis allows for the creation of a molecule with a specific mass shift. This is particularly useful for quantitative MS-based assays where the labeled compound serves as an internal standard.
²H-Labeling (Deuterium): Introducing deuterium (B1214612) atoms at non-exchangeable C-H bonds provides another route for mass-based detection. This can be a cost-effective labeling strategy. However, care must be taken as the increased mass can sometimes slightly alter chromatographic retention times or reaction kinetics (kinetic isotope effect), which itself can be a tool for studying reaction mechanisms.
Table 2: Isotopic Labeling Strategies
| Isotope | Position of Incorporation | Research Application |
|---|---|---|
| ¹⁵N | Secondary Amine | Tracing nitrogen metabolism, Metabolite identification |
| ¹³C | Ethyl backbone, Butyl chain, Phenol (B47542) ring | Quantitative analysis (as internal standard), Flux analysis |
Functional Group Modification for Structure-Reactivity Studies
Modifying the existing functional groups of this compound allows researchers to probe their individual roles in the molecule's chemical reactivity and potential biological interactions. This often requires chemoselective reactions that target one functional group while leaving others untouched.
The presence of three nucleophilic sites (two hydroxyls and one amine) presents a challenge for selectivity. Generally, the secondary amine is more nucleophilic than the hydroxyl groups, and the phenolic hydroxyl is more acidic (and its conjugate base more nucleophilic) than the secondary alcohol.
A common strategy for the selective O-alkylation or O-acylation of the phenolic hydroxyl is to first protect the more reactive amino group. researchgate.net This can be achieved by reacting the parent molecule with an aldehyde, such as benzaldehyde, to form a temporary imine or aminal. With the amine protected, an alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acid chloride) can be introduced, which will preferentially react at the more nucleophilic phenoxide position under basic conditions. Subsequent hydrolysis of the protecting group restores the secondary amine. researchgate.net
Conversely, selective acylation of the alcohol can be achieved. For instance, some methods allow for the chemoselective acylation of alcohols in the presence of phenols under specific catalytic conditions or by using certain reagents like Mitsunobu-based strategies. researchgate.net
Table 3: Selective Derivatization of Hydroxyl Groups
| Target Group | Strategy | Reagents | Resulting Derivative |
|---|---|---|---|
| Phenolic -OH | 1. Amine protection (e.g., with benzaldehyde) 2. Alkylation 3. Deprotection | 1. Benzaldehyde 2. Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) 3. Acidic Hydrolysis | O-alkylated phenol |
| Alcoholic -OH | Chemoselective acylation | Acid anhydride, Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) catalyst | O-acylated alcohol |
The secondary amine is a prime target for modification. A well-documented derivatization involves the reaction with an isothiocyanate to form a thiourea derivative. Research on the closely related compound 2-[(1R)-1-aminoethyl]phenol has shown that it reacts quantitatively with benzoyl isothiocyanate to form a thiourea-based molecule. acs.orgnih.gov This derivative has proven to be an effective chiral solvating agent (CSA) for nuclear magnetic resonance (NMR) spectroscopy, capable of differentiating the NMR signals of enantiomeric substrates like N-derivatized amino acids. acs.org
The formation of the thiourea introduces a new set of hydrogen bond donors and acceptors, significantly altering the electronic and steric environment around the original amino group. This modification has been shown to induce substantial chemical shift nonequivalence (ΔΔδ) in the ¹H and ¹³C NMR spectra of chiral analytes, demonstrating its utility in stereochemical analysis. acs.org
Table 4: ¹H NMR Chemical Shift Nonequivalence (ΔΔδ in ppm) for a Chiral Analyte in the Presence of a Thiourea-derivatized Phenol
| Analyte Proton | ΔΔδ (ppm) |
|---|---|
| ortho-H (of DNB group) | 0.147 |
| para-H (of DNB group) | 0.090 |
| NH | 0.019 |
| α-CH | 0.031 |
Data derived from studies on the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol with an N-3,5-dinitrobenzoyl (DNB) amino acid derivative. acs.org
Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration in Academic Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. By systematically synthesizing and testing analogs of a parent molecule, researchers can determine which parts of the structure are essential for its activity. For this compound, SAR studies would involve creating a library of related compounds where specific features are altered. nih.gov
Key modifications for an SAR study would include:
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on the phenyl ring can probe the importance of electronic and steric effects for activity. nih.govnih.gov
Modification of the N-Alkyl Chain: The 3-hydroxybutyl group can be altered by changing its length (e.g., to a hydroxypropyl or hydroxypentyl group), modifying the position of the hydroxyl group, or replacing it with non-hydroxylated alkyl or cyclic groups. This explores the role of the chain length and the hydroxyl functionality. youtube.com
Altering the Ethyl Linker: The two-carbon chain separating the phenyl ring from the amine could be shortened, lengthened, or made more rigid (e.g., by incorporating it into a ring system) to understand the optimal spatial arrangement between the aromatic ring and the amino group. plos.org
Stereochemical Analogs: The molecule contains two chiral centers. Synthesizing and testing all four possible stereoisomers (R,R; S,S; R,S; S,R) is crucial for determining the optimal stereochemistry for a given biological target.
Table 5: Proposed Analogs for a Structure-Activity Relationship (SAR) Study
| Modification Site | Proposed Change | Rationale |
|---|---|---|
| Phenyl Ring | Add chloro or fluoro group at para-position | Investigate influence of electron-withdrawing groups and sterics on ring interactions. nih.gov |
| N-Alkyl Chain | Replace 3-hydroxybutyl with n-butyl | Determine the necessity of the secondary alcohol for activity. |
| N-Alkyl Chain | Replace 3-hydroxybutyl with 2-hydroxypropyl | Evaluate the impact of chain length and hydroxyl position. |
| Ethyl Linker | Replace ethyl with a propyl linker | Assess the importance of the distance between the amine and the phenyl ring. |
Chiral Derivatization for Enantiomeric Analysis and Assignment of Absolute Configuration
The enantiomeric composition of chiral compounds is a critical parameter in pharmaceutical and chemical research, as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. For a molecule like this compound, which possesses two chiral centers at the benzylic carbon bearing the hydroxyl group and the carbon in the butyl chain also bearing a hydroxyl group, the determination of enantiomeric purity and the assignment of absolute configuration are paramount. Chiral derivatization is a powerful and widely employed strategy for these purposes. This indirect method involves the reaction of the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers, having different physical and chemical properties, can then be distinguished and quantified using standard chromatographic or spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgjeol.com
The selection of an appropriate CDA is crucial and depends on the functional groups present in the analyte. For this compound, the secondary amine and the two hydroxyl groups are potential sites for derivatization.
A prominent and extensively utilized method for determining the absolute configuration of chiral alcohols and amines is the Mosher's acid method. nih.govumn.edu This technique involves the derivatization of the chiral substrate with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid chloride, to form diastereomeric esters or amides. drpress.org The resulting diastereomers are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl ring in the Mosher's reagent leads to different chemical shifts for the protons located near the newly formed diastereomeric center. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA derivatives, a model can be used to assign the absolute configuration of the original chiral center. youtube.commdpi.com
The analysis can be further simplified and enhanced by using ¹⁹F NMR spectroscopy. Since the Mosher's reagent contains a trifluoromethyl (-CF₃) group, the ¹⁹F NMR spectrum of the diastereomeric mixture will show two distinct signals, one for each diastereomer. The relative integration of these signals allows for the precise determination of the enantiomeric ratio or enantiomeric excess (ee). wikipedia.org
For the enantiomeric analysis of this compound, derivatization of the secondary amine with (R)- and (S)-MTPA-Cl would yield diastereomeric amides. The hydroxyl groups could also be derivatized, but the amine is generally more nucleophilic. The resulting diastereomers can be analyzed by both ¹H and ¹⁹F NMR.
Table 1: Illustrative ¹H NMR Data for the Assignment of Absolute Configuration of a Chiral Amine using Mosher's Amide Analysis
| Proton | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 4.85 | 4.95 | +0.10 |
| H-b | 3.20 | 3.10 | -0.10 |
| H-c | 1.50 | 1.42 | -0.08 |
| H-d | 1.65 | 1.78 | +0.13 |
| This table presents hypothetical data to illustrate the principle of Mosher's method. The sign of Δδ is used to determine the spatial arrangement of substituents around the chiral center based on the established conformational model of Mosher's amides. |
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of chiral compounds. While direct separation on a chiral stationary phase (CSP) is possible, indirect separation following chiral derivatization offers advantages, such as the use of more common and robust achiral stationary phases and improved detection sensitivity. researchgate.netnih.gov
For this compound, a variety of CDAs bearing a chromophore or fluorophore can be used to enhance UV or fluorescence detection. Reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) or others containing a nitrobenzoxadiazole (NBD) moiety can react with the secondary amine to form highly detectable diastereomers. umn.edu These diastereomers can then be separated on a standard reversed-phase column (e.g., C18). researchgate.nethplc.eu
Research on the structurally analogous β₂-adrenergic agonist, ritodrine (B1199850), provides valuable insights into potential HPLC methods. Studies have demonstrated the successful separation of ritodrine diastereomers using chiral stationary phases. nih.govscispace.comresearchgate.net Although this is a direct method, the conditions can be adapted for the separation of diastereomeric derivatives. For instance, a study on ritodrine diastereomers in human serum utilized a Chiralpak AD-RH column with a mobile phase of 0.1 M KPF₆–acetonitrile (B52724) (80:20, v/v) and fluorescence detection. scispace.com Such polysaccharide-based CSPs are also effective for separating diastereomers. hplc.eu
Table 2: Representative HPLC Conditions for the Separation of Diastereomeric Derivatives
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Fluorescence (analyte-dependent) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| This table provides a general set of HPLC conditions that could serve as a starting point for the separation of diastereomeric derivatives of this compound. Optimization of the mobile phase composition and gradient would be necessary to achieve baseline separation. |
The combination of chiral derivatization with NMR and HPLC provides a robust toolkit for the comprehensive stereochemical analysis of this compound, enabling both the quantification of enantiomeric purity and the unambiguous assignment of absolute configuration, which are essential for its development in academic research.
Computational and Theoretical Studies of 2 1 3 Hydroxybutyl Amino Ethyl Phenol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are powerful tools for predicting and understanding the three-dimensional arrangement of atoms in a molecule and its electronic characteristics. These computational methods provide insights into the molecule's stability, reactivity, and various spectroscopic properties.
Geometry Optimization and Energy Minimization (e.g., using DFT, HF methods)
The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Common methods for this include Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
For 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, DFT methods, particularly with hybrid functionals like B3LYP, would be expected to provide a reliable optimized geometry. researchgate.netresearchgate.net These calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
Expected Bond Lengths and Angles: Based on studies of similar molecules like 2-aminophenol (B121084) and other phenol (B47542) derivatives, the following structural characteristics would be anticipated: researchgate.nettsijournals.com
Phenolic C-O Bond: The bond between the phenolic oxygen and the aromatic carbon is expected to be shorter than a typical single C-O bond due to conjugation with the benzene (B151609) ring. nih.gov
Alcoholic C-O Bond: The C-O bond in the 3-hydroxybutyl group would exhibit a length characteristic of a standard single bond in an alcohol. nih.gov
C-N Bonds: The bond lengths involving the nitrogen atom would reflect its secondary amine character.
Aromatic Ring: The benzene ring would be largely planar, though minor deviations could occur due to substituent effects.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | ||
| Phenolic C-O | 1.37 Å | |
| Alcoholic C-O | 1.43 Å | |
| C-N (to ethyl) | 1.46 Å | |
| C-N (to butyl) | 1.47 Å | |
| N-H | 1.01 Å | |
| Phenolic O-H | 0.97 Å | |
| Alcoholic O-H | 0.96 Å | |
| Bond Angles (º) | ||
| C-O-H (Phenolic) | 109.5° | |
| C-C-N | 110.0° | |
| C-N-C | 112.0° | |
| Dihedral Angles (º) | ||
| C-C-N-C | ~180° (trans conformation) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich aminophenol ring, particularly on the nitrogen and oxygen atoms and the aromatic system. researchgate.netresearchgate.net The LUMO would likely be distributed over the aromatic ring as well. The presence of the electron-donating amino and hydroxyl groups would be expected to raise the energy of the HOMO and result in a relatively small HOMO-LUMO gap compared to unsubstituted benzene, suggesting a higher reactivity. researchgate.netresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP)
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.20 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to its physical and chemical properties. This can be analyzed through calculated atomic charges and visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution. idc-online.com
In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the phenolic and alcoholic oxygen atoms due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group would also exhibit a region of negative potential. The hydrogen atoms of the hydroxyl and amino groups would be areas of high positive potential, making them potential sites for hydrogen bonding. The aromatic ring would display a complex potential surface influenced by the attached functional groups. ncert.nic.in
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the structural elucidation and characterization of molecules.
Theoretical Calculations of Vibrational Frequencies (IR)
Theoretical calculations of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. By comparing the calculated spectrum with experimental data, chemists can assign specific absorption bands to the vibrational modes of the molecule's functional groups. DFT methods are commonly used for this purpose and generally provide good agreement with experimental frequencies after applying a scaling factor.
For this compound, the calculated IR spectrum would feature characteristic peaks for its various functional groups:
O-H Stretching: Two distinct O-H stretching vibrations would be predicted. The phenolic O-H stretch is expected in the range of 3600-3700 cm⁻¹, while the alcoholic O-H stretch would appear at a similar frequency. nih.govresearchgate.net Hydrogen bonding would cause these bands to broaden and shift to lower wavenumbers. najah.edu
N-H Stretching: As a secondary amine, a single, relatively weak N-H stretching band is anticipated in the 3300-3350 cm⁻¹ region. orgchemboulder.comspectroscopyonline.compressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations would be predicted just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and butyl groups would appear just below 3000 cm⁻¹.
C-O Stretching: The phenolic C-O stretching vibration would likely be found around 1200-1280 cm⁻¹, while the alcoholic C-O stretch would be in the 1050-1150 cm⁻¹ range. ijaemr.com
N-H Bending and C-N Stretching: N-H bending vibrations for a secondary amine can be observed, and C-N stretching vibrations would be expected in the 1250-1335 cm⁻¹ range for the aromatic-adjacent bond and 1020-1250 cm⁻¹ for the aliphatic bonds. orgchemboulder.com
Table 3: Hypothetical Calculated Vibrational Frequencies (IR) for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Hypothetical Calculated Frequency (cm⁻¹) |
| O-H Stretch (Phenolic) | -OH (Aromatic) | 3650 |
| O-H Stretch (Alcoholic) | -OH (Aliphatic) | 3665 |
| N-H Stretch | -NH- (Secondary Amine) | 3340 |
| C-H Stretch (Aromatic) | Ar-H | 3050-3100 |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850-2960 |
| C-O Stretch (Phenolic) | Ar-O | 1260 |
| C-O Stretch (Alcoholic) | C-O | 1100 |
Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a widely used and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.orgimist.ma
For this compound, GIAO calculations would provide theoretical chemical shifts for each unique proton and carbon atom.
¹H NMR:
Aromatic Protons: The protons on the benzene ring would be expected to resonate in the typical aromatic region of 6.5-8.0 ppm. libretexts.orglibretexts.org
Hydroxyl and Amino Protons: The chemical shifts of the O-H and N-H protons would be highly dependent on solvent and concentration due to hydrogen bonding.
Aliphatic Protons: The protons on the ethyl and hydroxybutyl chains would appear in the upfield region (typically 1.0-4.0 ppm), with those closer to the electronegative oxygen and nitrogen atoms shifted further downfield. youtube.com
¹³C NMR:
Aromatic Carbons: The carbons of the benzene ring would show signals in the 110-160 ppm range, with the carbon attached to the phenolic oxygen appearing at the lower end of this range.
Aliphatic Carbons: The carbons of the ethyl and hydroxybutyl groups would resonate in the upfield region, typically between 20-70 ppm. scielo.brnih.gov The carbon bearing the hydroxyl group would be the most downfield of these aliphatic carbons.
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Calculated using GIAO-DFT)
| Atom Type | Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |
| Aromatic | C1-OH | - | ~155 |
| C2-CH(NH) | - | ~125 | |
| C3-C6 | 6.7 - 7.2 | 115 - 130 | |
| Ethyl Bridge | -CH(NH)- | ~3.5 | ~60 |
| -CH₃ | ~1.3 | ~18 | |
| Hydroxybutyl Chain | -CH₂(N)- | ~2.8 | ~50 |
| -CH₂- | ~1.5 | ~30 | |
| -CH(OH)- | ~3.8 | ~68 | |
| -CH₃ | ~1.2 | ~22 | |
| Functional Groups | Phenolic OH | Variable | - |
| Alcoholic OH | Variable | - | |
| Amine NH | Variable | - |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, these simulations would provide critical insights into its dynamic behavior, flexibility, and the shapes it preferentially adopts.
Conformational Landscapes and Energy Barriers
This subsection would have detailed the various three-dimensional arrangements, or conformations, that this compound can adopt due to the rotation around its single bonds. The flexible butyl and ethyl side chains would allow for a complex conformational landscape. Research in this area would typically identify the most stable, low-energy conformations and the energy barriers that must be overcome for the molecule to transition between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemicals. Without specific studies, no data on these energy landscapes can be provided.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is instrumental in mapping out the pathways of chemical reactions. This section would focus on the theoretical investigation of how this compound is synthesized or how it might react with other substances.
Computational Elucidation of Transition States in Synthetic Pathways
The synthesis of this compound likely involves the reaction of 2-acetylphenol with 1-amino-3-butanol followed by a reduction step. Computational studies would model this reaction to identify the high-energy transition state structures that occur as reactants transform into products. Understanding the geometry and energy of these transition states is key to optimizing reaction conditions and improving yields.
Energetic Profiles of Proposed Mechanistic Steps
Following the identification of transition states, this subsection would have presented the energetic profile, or reaction coordinate diagram, for the synthesis of the title compound. This profile would map the energy changes throughout the reaction, showing the relative energies of reactants, intermediates, transition states, and products. This provides a quantitative understanding of the reaction's feasibility and kinetics. As no such studies have been published, a specific energetic profile cannot be constructed.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
QSPR models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. wikipedia.org The goal is to develop mathematical equations that can predict the properties of new or untested compounds based solely on their molecular structure. For this compound, a QSPR study would involve calculating a set of numerical descriptors that encode its structural features. These descriptors would then be used to predict properties such as boiling point, solubility, or receptor binding affinity. The development of a QSPR model requires a dataset of related compounds with known properties, and no such specific model for this class of compounds was found in the literature search.
Advanced Analytical Methodologies for the Research and Characterization of 2 1 3 Hydroxybutyl Amino Ethyl Phenol
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment (e.g., LC-MS, HRMS, MS-MS)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation and purity assessment of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol. nih.govmdpi.com When coupled with liquid chromatography (LC-MS), it allows for the separation of the target compound from impurities prior to mass analysis, providing a wealth of data from a single experiment. nih.govmdpi.com
Structural Confirmation: HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C12H19NO2), the expected exact mass can be calculated and compared against the measured mass, offering a high degree of confidence in the compound's identity.
Fragmentation Analysis (MS-MS): Tandem mass spectrometry (MS-MS) is instrumental in elucidating the compound's structure. By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The fragmentation pattern for this compound would likely involve cleavage at the benzylic position and alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines. libretexts.org The loss of a water molecule from the 3-hydroxybutyl group is also a probable fragmentation pathway. libretexts.org Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the ethylphenol and hydroxybutylamino moieties.
Purity Assessment: LC-HRMS is also a powerful tool for purity profiling. nih.govmdpi.com It can detect and identify process-related impurities and degradation products, even at trace levels. The high resolution and sensitivity of HRMS enable the differentiation of compounds with very similar masses, ensuring a comprehensive purity assessment. mdpi.comresearchgate.net
Hypothetical HRMS Data for this compound:
| Parameter | Expected Value | Observation |
| Molecular Formula | C12H19NO2 | Confirmed |
| Exact Mass | 209.1416 | m/z 209.1418 |
| Major Fragment 1 | [M-C4H9NO]+ | Loss of hydroxybutylamino sidechain |
| Major Fragment 2 | [M-H2O]+ | Loss of water |
Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. nih.govnih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the potential for signal overlap in one-dimensional spectra. youtube.comsdsu.eduwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would reveal correlations between adjacent protons, for instance, between the methyl and methine protons of the ethyl group, and along the 3-hydroxybutyl chain. This helps to establish the connectivity of the aliphatic portions of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.comyoutube.com This allows for the direct assignment of protonated carbons. For example, the carbon of the methyl group will show a cross-peak with its attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which can help to determine the preferred conformation of the molecule in solution. science.govresearchgate.net
Expected 2D NMR Correlations for this compound:
| Experiment | Correlating Nuclei | Expected Key Correlations |
| COSY | ¹H - ¹H | - CH-CH₂ in the ethyl group- Protons along the hydroxybutyl chain |
| HSQC | ¹H - ¹³C (1-bond) | - Aromatic CH with aromatic C- Aliphatic CH/CH₂/CH₃ with their respective carbons |
| HMBC | ¹H - ¹³C (2-3 bonds) | - Benzylic protons with aromatic carbons- NH proton with adjacent carbons |
| NOESY | ¹H - ¹H (through space) | - Proximity between the ethyl group and the hydroxybutyl chain protons |
Solid-State NMR for Polymorphic Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a pharmaceutical substance. europeanpharmaceuticalreview.comnih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. europeanpharmaceuticalreview.comjeol.com Unlike solution-state NMR where crystal structure information is lost, ssNMR can readily differentiate between polymorphs because the chemical shifts of nuclei are highly sensitive to the local electronic environment within the crystal lattice. nih.govjeol.com By analyzing the ¹³C and ¹⁵N ssNMR spectra, different crystalline forms of this compound can be identified and quantified. europeanpharmaceuticalreview.com This is critical for controlling the desired solid form during drug development and manufacturing. nih.govoup.com
Chromatographic Method Development for Isomer Separation and Purity Profiling
Chromatographic techniques are indispensable for separating the compound of interest from impurities and for resolving different isomeric forms.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Fluorescence Detection)
High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. For a phenolic compound like this compound, a reversed-phase HPLC method using a C18 column would be a typical starting point. The phenolic moiety provides a chromophore for UV detection.
Fluorescence Detection: To enhance sensitivity and selectivity, fluorescence detection can be employed. nih.govnih.govcoresta.orgresearchgate.net Phenolic compounds often exhibit native fluorescence or can be derivatized with a fluorescent tag to achieve very low detection limits, which is particularly useful for quantifying trace-level impurities. nih.govresearchgate.net An improved HPLC method using a pentafluorophenylpropyl (PFP) stationary phase has been shown to be effective in separating positional isomers of phenolic compounds. nih.gov
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 or PFP, 3-5 µm particle size |
| Mobile Phase | Gradient of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier (e.g., formic acid) |
| Detection | UV at ~275 nm or Fluorescence (e.g., Excitation: 275 nm, Emission: 305 nm) |
| Flow Rate | 0.8 - 1.2 mL/min |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (diastereomers and enantiomers). Since different stereoisomers can have distinct pharmacological activities, it is crucial to control the stereochemical purity of the desired isomer.
Chiral HPLC: Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including amino alcohols. nih.govwindows.net The separation of the enantiomers of this compound would likely be achieved under normal-phase or reversed-phase conditions, depending on the specific CSP and mobile phase used. mdpi.com The goal is to develop a method that provides baseline resolution of the enantiomers, allowing for the accurate determination of the enantiomeric excess (% ee). mdpi.com Various methods, including fluorescence-based assays and the use of chiral complexes, have been developed for determining the enantiomeric excess of amino alcohols. nih.govrsc.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its polar nature. The presence of phenolic hydroxyl, secondary amine, and secondary alcohol functional groups results in low volatility and potential thermal degradation at the high temperatures required for GC analysis. youtube.com To overcome these limitations, a chemical derivatization step is essential to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.comsigmaaldrich.com
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net This process significantly increases the volatility of the analyte, making it amenable to GC-MS analysis. nih.gov The derivatization of phenolic compounds with silylating agents has been shown to produce derivatives suitable for GC-MS analysis. nih.gov A dual derivatization approach, potentially involving silylation, can also be employed to confirm the number of reactive hydroxyl groups and the molecular weight of the parent compound. nih.gov
The GC-MS analysis of the derivatized this compound would provide a characteristic retention time and a mass spectrum. The mass spectrum, generated by electron impact (EI) ionization, would exhibit a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure and can be used for its definitive identification. researchgate.net For instance, the mass spectra of silylated phenylethanolamine-like compounds often show characteristic losses of methyl groups (M-15) and other fragments related to the silyl (B83357) groups and the parent molecule's structure. sigmaaldrich.comkoreascience.kr
Below is a hypothetical table outlining the potential GC-MS parameters and expected mass spectral data for the tris-trimethylsilyl derivative of this compound.
| Parameter | Value/Description |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | Phenyl-methyl polysiloxane capillary column (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z 425 (for the tris-TMS derivative) |
| Key Expected Fragment Ions | m/z 410 (M-15), m/z 352, m/z 222, m/z 73 |
This table is illustrative and actual parameters may vary based on the specific instrumentation and experimental conditions.
Spectroscopic Techniques for Structural Insights Beyond Identification (e.g., UV-Vis, Fluorescence, Circular Dichroism)
Beyond simple identification, a deeper understanding of a molecule's electronic structure, conformation, and stereochemistry can be achieved through various spectroscopic techniques.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenolic ring in this compound acts as a chromophore, which is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and the electronic effects of the substituents on the aromatic ring. nih.govscience-softcon.de For phenolic compounds, typical π-π* transitions are observed. The substitution pattern on the benzene (B151609) ring will influence the precise wavelength of these absorptions.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of a molecule. While not all aromatic compounds are fluorescent, phenolic compounds can exhibit fluorescence, and the presence of the aminoalkyl side chain may influence the fluorescence properties. nih.govcapes.gov.br The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its excitation and emission maxima. The fluorescence intensity and the position of the emission peak can be highly dependent on the solvent polarity and pH. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. aps.orgrsc.org this compound possesses a chiral center at the carbon atom of the ethyl group attached to the phenol (B47542) ring, meaning it can exist as two non-superimposable mirror images (enantiomers). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Each enantiomer will produce a CD spectrum that is a mirror image of the other. nih.gov This technique is invaluable for determining the absolute configuration of the molecule and for studying its conformational properties in solution. nih.gov The CD spectrum of a chiral β-hydroxyamine like this compound would exhibit characteristic positive or negative bands (Cotton effects) that are unique to its three-dimensional structure. nih.govresearchgate.net
The following table summarizes the expected spectroscopic properties for this compound based on data from structurally similar compounds.
| Spectroscopic Technique | Expected Property | Information Gained |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV region (e.g., ~220 nm and ~275 nm) | Information on the phenolic chromophore and its electronic transitions. |
| Fluorescence Spectroscopy | Potential emission in the UV or visible range upon excitation at the absorption maximum. | Insights into the electronic structure and local environment of the molecule. |
| Circular Dichroism (CD) | Characteristic Cotton effects (positive/negative peaks) in the UV region. | Determination of stereochemistry (absolute configuration) and conformational analysis of the chiral molecule. |
This table is illustrative, and the actual spectral data will depend on the specific enantiomer and the experimental conditions, such as solvent and pH.
Future Research Directions and Unexplored Avenues for 2 1 3 Hydroxybutyl Amino Ethyl Phenol
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel synthetic routes to 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol that align with the principles of green chemistry. rsc.orgbenthamdirect.com
One promising avenue is the use of catalytic reductive amination. d-nb.infowikipedia.org This approach, which involves the reaction of a carbonyl compound with an amine, is known for its efficiency and is increasingly being adapted to use greener catalysts and reaction conditions. acs.orggctlc.org For the synthesis of this compound, this would likely involve the reaction of 2-hydroxyacetophenone with 4-amino-2-butanol. Future investigations could focus on replacing traditional, often harsh, reducing agents with more sustainable alternatives, such as catalytic hydrogenation. The use of reusable catalysts, particularly those based on earth-abundant metals, would be a significant advancement. d-nb.info
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also be a valuable goal. frontiersin.org This approach minimizes the need for purification of intermediates, saving time, solvents, and energy.
To systematically evaluate the "greenness" of newly developed synthetic routes, the application of green chemistry metrics is essential. rsc.org The following table illustrates a hypothetical comparison of a traditional versus a green synthetic route for this compound based on key green chemistry metrics.
| Metric | Traditional Route (Hypothetical) | Green Route (Projected) |
| Atom Economy | Moderate | High |
| E-Factor (Waste/Product Ratio) | High | Low |
| Catalyst | Stoichiometric, hazardous reagents | Catalytic, reusable, non-toxic metal |
| Solvent | Chlorinated solvents | Water, ethanol, or solvent-free |
| Energy Input | High temperature and pressure | Mild conditions (lower temp/pressure) |
Deepening Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
Understanding the potential side reactions is also critical. For instance, in the reductive amination of aldehydes and ketones, the formation of secondary and tertiary amines as byproducts can occur. mdma.ch Mechanistic insights can help in devising strategies to suppress these unwanted transformations.
The following table outlines key areas for mechanistic investigation in the synthesis of this compound.
| Area of Investigation | Proposed Methodology | Expected Outcome |
| Imine Formation | Kinetic studies, isotopic labeling | Rate-determining step identification, understanding of substituent effects |
| Imine Reduction | In-situ spectroscopy, computational modeling | Elucidation of the catalyst's role, prediction of stereoselectivity |
| Byproduct Formation | Product distribution analysis under various conditions | Identification of pathways leading to impurities, strategies for minimization |
| Catalyst Deactivation | Catalyst characterization before and after reaction | Understanding of deactivation mechanisms, development of more robust catalysts |
Development of Advanced Derivatization Strategies for Specific Research Applications
The functional groups present in this compound—the phenolic hydroxyl, the secondary amine, and the primary alcohol—offer multiple sites for chemical modification. Developing advanced derivatization strategies will be key to tailoring the molecule for specific research applications, such as in medicinal chemistry or materials science. nih.govnih.gov
The phenolic hydroxyl group is a prime target for derivatization. It can be converted to ethers or esters to modulate the compound's solubility, lipophilicity, and potential biological activity. nih.gov Furthermore, the aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups. nih.gov
The secondary amine can be acylated, alkylated, or converted to amides, sulfonamides, or ureas. These modifications can significantly alter the compound's physicochemical properties and its ability to interact with biological targets. The primary alcohol in the 3-hydroxybutyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to esters or ethers, providing further avenues for diversification.
Selective derivatization, where one functional group is modified while others remain untouched, will be a critical area of research. nih.gov This will likely require the use of protecting groups or the development of highly selective reaction conditions. The following table provides examples of potential derivatization strategies and their possible applications.
| Functional Group | Derivatization Strategy | Potential Application |
| Phenolic Hydroxyl | Etherification (e.g., with polyethylene glycol) | Improved water solubility for biological studies |
| Secondary Amine | Acylation with a fluorescent tag | Development of probes for bioimaging |
| Primary Alcohol | Esterification with a polymerizable group | Creation of monomers for new materials |
| Aromatic Ring | Introduction of a halogen atom | Tuning electronic properties for materials science |
Integration of Machine Learning and AI in Predictive Chemical Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the acceleration of discovery processes. nih.govresearch.google Integrating these computational tools into the study of this compound and its derivatives could significantly enhance research efficiency. ulster.ac.uk
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a library of virtual derivatives of the parent compound. medium.com These models are trained on existing data and can then be used to screen large numbers of new molecules in silico, prioritizing the most promising candidates for synthesis and experimental testing. ulster.ac.uk
ML algorithms can also be used to predict reaction outcomes and optimize synthetic routes. cdotimes.com By analyzing vast datasets of chemical reactions, these models can suggest the optimal catalysts, solvents, and reaction conditions for the synthesis of this compound and its analogs.
The following table outlines potential applications of ML and AI in the research of this compound.
| Application | ML/AI Technique | Expected Outcome |
| Property Prediction | Deep Neural Networks, Random Forests | Accurate prediction of solubility, toxicity, and potential bioactivity |
| Synthesis Planning | Retrosynthesis algorithms | Identification of novel and efficient synthetic routes |
| Spectrum Prediction | Graph Neural Networks | Prediction of NMR and mass spectra to aid in structural characterization |
| Virtual Screening | Docking simulations combined with ML scoring | Identification of potential protein targets for drug discovery |
Investigation of Supramolecular Interactions and Self-Assembly Properties
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The functional groups in this compound, particularly the hydroxyl and amino groups, are capable of forming strong hydrogen bonds. britannica.com This suggests that the molecule may exhibit interesting supramolecular interactions and self-assembly properties.
Future research could investigate the formation of dimers, oligomers, or larger aggregates in solution and in the solid state. Techniques such as X-ray crystallography, NMR spectroscopy (including diffusion-ordered spectroscopy, DOSY), and mass spectrometry could be employed to characterize these assemblies.
The interplay of hydrogen bonding, π-π stacking (involving the aromatic ring), and van der Waals forces could lead to the formation of well-defined supramolecular structures such as gels, liquid crystals, or nanoparticles. mdpi.com Understanding and controlling these self-assembly processes could open up applications in areas like drug delivery and nanotechnology. acs.org
The following table details potential supramolecular structures and the techniques to study them.
| Supramolecular Structure | Driving Interactions | Experimental Techniques |
| Dimers/Oligomers in Solution | Hydrogen bonding | NMR spectroscopy, Mass Spectrometry |
| Crystalline Polymorphs | Hydrogen bonding, π-π stacking | Single-crystal X-ray diffraction |
| Organogels | Entangled fibrous networks via hydrogen bonding | Rheology, Electron Microscopy |
| Nanoparticles | Hydrophobic collapse and hydrogen bonding | Dynamic Light Scattering, Atomic Force Microscopy |
Research into Material Science Applications of the Compound Structure
The unique combination of a rigid aromatic core and flexible side chains with reactive functional groups makes this compound an interesting building block for new materials. researchgate.net
The phenolic hydroxyl group is a well-known antioxidant moiety, suggesting that the compound or its derivatives could be incorporated into polymers to prevent degradation. nih.gov The presence of both hydroxyl and amino groups also makes it a potential candidate for use as a curing agent for epoxy resins, potentially imparting desirable properties such as improved toughness and adhesion.
Furthermore, the molecule could be used as a monomer in polymerization reactions. For example, the phenolic hydroxyl could react with formaldehyde to form phenolic resins, or the hydroxyl and amino groups could be used to create polyesters or polyamides. The resulting polymers could have unique properties due to the specific structure of the monomer.
The following table outlines potential material science applications for this compound.
| Application Area | Rationale | Potential Properties of the Material |
| Polymer Additives | Antioxidant properties of the phenol (B47542) group | Enhanced thermal and oxidative stability of polymers |
| Epoxy Resin Curing | Reactive amine and hydroxyl groups | Improved mechanical properties and chemical resistance |
| Monomer for Polymers | Multiple reactive sites for polymerization | Tailorable thermal and mechanical properties |
| Functional Coatings | Ability to form hydrogen bonds and interact with surfaces | Enhanced adhesion and corrosion resistance |
Q & A
Q. What are the recommended methodologies for synthesizing 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol in laboratory settings?
Methodological Answer:
- Step 1: Utilize reductive amination or nucleophilic substitution reactions to introduce the 3-hydroxybutylamino group to the phenolic core.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to enhance yield, as demonstrated in studies of analogous phenolic amines .
- Step 3: Purify intermediates via column chromatography or recrystallization, and validate structural integrity using NMR and mass spectrometry .
- Common Challenges: Competing side reactions (e.g., over-alkylation) require careful stoichiometric control .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- Quality Control: Cross-validate results with elemental analysis or X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the environmental fate and transformation products of this compound in aquatic systems?
Methodological Answer:
- Approach: Implement long-term ecotoxicological studies (e.g., 6–12 months) using randomized block designs with split plots to evaluate biotic/abiotic degradation .
- Key Parameters:
- Tools: LC-QTOF-MS to identify transformation products (e.g., quinone derivatives) and model environmental persistence using QSAR software .
Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed and resolved?
Methodological Answer:
- Step 1: Conduct meta-analysis of dose-response curves across studies to identify non-linear or threshold effects .
- Step 2: Validate in vitro findings (e.g., enzyme inhibition assays) with in vivo models (e.g., rodent pharmacokinetic studies) to account for metabolic differences .
- Step 3: Apply Bayesian statistics to quantify uncertainty in conflicting datasets, prioritizing studies with robust controls (e.g., sham-treated cohorts) .
Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects in multi-variable experimental setups?
Methodological Answer:
- Design: Use split-plot or nested ANOVA to account for hierarchical variables (e.g., time, temperature, concentration) .
- Modeling: Apply mixed-effects regression to isolate compound-specific effects from confounding factors (e.g., batch variability) .
- Visualization: Generate 3D response surface plots to map synergistic/antagonistic interactions .
Safety and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
